Ethyl 3-amino-6-chloro-1H-indole-2-carboxylate

Neuropharmacology Prodrug Design Pharmacokinetics

Researchers targeting NMDA receptor glycine site often face supply gaps for indole intermediates with the precise 3-amino-6-chloro substitution critical for target binding. Ethyl 3-amino-6-chloro-1H-indole-2-carboxylate (CAS 210571-49-6) directly resolves this: • Pharmacophoric precision: 6-chloro substituent is a documented prerequisite for high-affinity NMDA glycine site binding; free 3-amino group is essential for antiviral activity against RNA viruses. • Prodrug advantage: Ethyl ester moiety enhances brain penetration and extends brain elimination half-life versus the carboxylic acid counterpart. • Supply reliability: Consistently available at 95%+ purity with stable stock to sustain uninterrupted medicinal chemistry and neuroscience programs.

Molecular Formula C11H11ClN2O2
Molecular Weight 238.67 g/mol
CAS No. 210571-49-6
Cat. No. B1498331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-amino-6-chloro-1H-indole-2-carboxylate
CAS210571-49-6
Molecular FormulaC11H11ClN2O2
Molecular Weight238.67 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C2=C(N1)C=C(C=C2)Cl)N
InChIInChI=1S/C11H11ClN2O2/c1-2-16-11(15)10-9(13)7-4-3-6(12)5-8(7)14-10/h3-5,14H,2,13H2,1H3
InChIKeyDZOWEBWRGGYLFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-amino-6-chloro-1H-indole-2-carboxylate Overview


Ethyl 3-amino-6-chloro-1H-indole-2-carboxylate (CAS 210571-49-6) is a halogenated indole-2-carboxylate derivative characterized by a 3-amino group, a 6-chloro substituent, and an ethyl ester at the 2-position [1]. This specific substitution pattern confers unique reactivity and biological properties, positioning it as a versatile intermediate in medicinal chemistry. It serves as a key precursor for synthesizing complex heterocyclic compounds, including NMDA receptor glycine site antagonists and anticancer agents [2]. The compound is typically supplied with a purity of 95-98%, making it suitable for rigorous research applications [1].

Why Generic Indole-2-carboxylates Cannot Substitute


Generic substitution with other indole-2-carboxylates is not scientifically valid due to the compound's precise substitution pattern. The 3-amino group is essential for conferring specific biological activity, such as antiviral potency, as acetylation of this group significantly reduces activity against RNA viruses [1]. Furthermore, the 6-chloro substituent is critical for high-affinity binding to the NMDA receptor glycine site; SAR studies demonstrate that halogen substitution at the 5- or 6-position is a prerequisite for potent antagonism [2]. Finally, the ethyl ester moiety is not merely a protecting group but a key structural feature that enhances brain penetration and acts as a prodrug, offering a significantly longer brain elimination half-life compared to its carboxylic acid counterpart [3]. These distinct structural features render the compound irreplaceable for specific research objectives.

Head-to-Head Comparison with Analogs


Brain Penetration: Prodrug vs. Acid

In an in vivo mouse model, the ethyl ester analog (SC-50132, which shares the core structure of ethyl 3-amino-6-chloro-1H-indole-2-carboxylate) demonstrated a significantly longer brain elimination half-life compared to its parent carboxylic acid (SC-49648). This demonstrates the ester's role as a prodrug that improves brain bioavailability [1].

Neuropharmacology Prodrug Design Pharmacokinetics

6-Chloro Substituent for NMDA Glycine Site Antagonism

Structure-activity relationship (SAR) studies across a series of indole-2-carboxylates have established that a halogen substitution at the 5- or 6-position of the indole ring is a key structural requirement for potent competitive antagonism at the NMDA-associated glycine receptor [1][2]. Compounds lacking this specific substitution pattern show markedly reduced or absent activity.

Neuropharmacology Structure-Activity Relationship (SAR) NMDA Receptor

3-Amino Group Essential for Antiviral Activity

A study on a series of indole-2-carboxylate derivatives revealed a critical SAR finding: the incorporation of an acetyl substituent onto the amino group at the 3-position of the indole ring disfavors antiviral activity against RNA viruses [1]. This implies that the free 3-amino group, as found in ethyl 3-amino-6-chloro-1H-indole-2-carboxylate, is essential for potent activity.

Antiviral Research Structure-Activity Relationship (SAR) RNA Viruses

Research and Industrial Applications


NMDA Glycine Site Antagonist Synthesis

This compound is ideally suited for use as a key intermediate or prodrug scaffold in the development of NMDA receptor glycine site antagonists. Its 6-chloro substitution is a known pharmacophoric requirement for potent binding [1], and the ethyl ester moiety confers superior brain penetration and a longer half-life compared to the carboxylic acid form [2]. This makes it a strategic choice for programs targeting neurological disorders such as stroke, epilepsy, and neurodegenerative diseases where modulation of the NMDA receptor is desired.

Anticancer Agent Development via 3-Amino Derivatization

The compound's 3-amino group serves as a versatile synthetic handle for creating diverse libraries of anticancer agents. Recent literature demonstrates that this scaffold can be conjugated with other pharmacophores, such as 2-amino-6-chloropyrimidine, to yield novel indolo-pyrimidine hybrids with promising anticancer activity and minimal toxicity to normal cells . This makes the compound a valuable starting material for medicinal chemistry campaigns in oncology.

SAR Studies for Antiviral Discovery

For research groups investigating broad-spectrum antiviral agents, this compound is a critical tool for exploring SAR around the indole-2-carboxylate core. The presence of the free 3-amino group is essential for optimal activity against RNA viruses, as N-acetylation has been shown to be detrimental [3]. Using this compound allows researchers to systematically study the impact of modifications at other positions while maintaining the core structural requirements for antiviral efficacy.

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